molecular formula C21H23N3O2 B12998965 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid CAS No. 727977-57-3

1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12998965
CAS No.: 727977-57-3
M. Wt: 349.4 g/mol
InChI Key: NCZHIHKNFIGYIR-UHFFFAOYSA-N
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Description

1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system, and a piperidine ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods: Industrial production methods often utilize microwave irradiation to facilitate the condensation reactions. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The use of microwave irradiation accelerates the reaction, providing high yields and simplifying the workup process.

Chemical Reactions Analysis

Types of Reactions: 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease pathways. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction can modulate neurotransmitter activity, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a piperidine ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

727977-57-3

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H23N3O2/c1-15-6-5-11-24-18(14-23-12-9-17(10-13-23)21(25)26)19(22-20(15)24)16-7-3-2-4-8-16/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26)

InChI Key

NCZHIHKNFIGYIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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